

Introduction: The Analytical Challenge of Polyfluorinated Heterocycles

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Compound of Interest

Compound Name: (2,5,6-Trifluoropyridin-3-yl)methanol
CAS No.: 1262415-64-4
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Fluorinated pyridines are a cornerstone of modern medicinal chemistry, where the strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. The target molecule, **(2,5,6-Trifluoropyridin-3-yl)methanol**, combines the features of a polyfluorinated aromatic system with a reactive benzylic alcohol moiety. Its unambiguous characterization is paramount for quality control, reaction monitoring, and regulatory submission. This guide synthesizes foundational principles with predictive data analysis to establish a robust analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For fluorinated compounds, ^{19}F NMR, in conjunction with ^1H and ^{13}C NMR, provides a wealth of information. The 100% natural abundance and high gyromagnetic ratio of the ^{19}F nucleus make it a highly sensitive probe, second only to ^1H in receptivity.[1]

Core Principles & Mechanistic Causality

The analysis of **(2,5,6-Trifluoropyridin-3-yl)methanol** by NMR is governed by the interplay of chemical shifts and spin-spin coupling.

- **Chemical Shifts:** The electron-withdrawing nature of the three fluorine atoms and the nitrogen atom will significantly deshield the ring protons and carbons, shifting their resonances downfield.^{[2][3]} The ¹⁹F chemical shifts themselves are highly sensitive to their position on the ring (ortho, meta to the nitrogen and to each other) and span a very wide range, minimizing signal overlap.^{[1][4]}
- **Spin-Spin Coupling:** The key to unambiguous assignment lies in interpreting the complex coupling patterns. We anticipate significant through-bond couplings (J-coupling) between nuclei:
 - ¹H-¹⁹F Coupling: The aromatic proton (H-4) and the methylene protons (-CH₂OH) will couple to nearby fluorine atoms.
 - ¹³C-¹⁹F Coupling: Carbon signals will be split by one, two, or even three-bond couplings to fluorine, with ¹JCF values being particularly large (typically > 200 Hz).^[2]
 - ¹⁹F-¹⁹F Coupling: The three non-equivalent fluorine nuclei will couple with each other, with the magnitude of the coupling constant (ⁿJFF) decreasing as the number of bonds between them increases.^{[1][5]}

Predicted NMR Spectra

The following spectral data are predicted based on established principles for fluorinated pyridines.^{[2][5][6]} The exact values will be dependent on the solvent and concentration used.

¹H NMR Analysis:

- **Aromatic Proton (H-4):** Expected to be the most downfield proton signal ($\delta \approx 8.0\text{-}8.5$ ppm). It will appear as a complex multiplet due to coupling with F-2 (⁴JHF), F-5 (³JHF), and F-6 (⁴JHF).
- **Methylene Protons (-CH₂OH):** Expected around $\delta \approx 4.5\text{-}5.0$ ppm. This signal will likely appear as a triplet due to coupling with the hydroxyl proton (³JHH), which may be broadened

or exchangeable, and may also show smaller couplings to the F-2 atom (^4JHF).

- Hydroxyl Proton (-OH): A broad singlet with a chemical shift that is highly dependent on concentration and solvent (typically $\delta \approx 2.0\text{-}4.0$ ppm). Its coupling to the methylene group may not always be resolved.

^{13}C NMR Analysis: The spectrum will be characterized by large C-F coupling constants.

- Carbons bearing Fluorine (C-2, C-5, C-6): These will appear as doublets with very large ^1JCF coupling constants ($\approx 230\text{-}270$ Hz). Their chemical shifts will be in the aromatic region, heavily influenced by the direct fluorine attachment.
- C-3 and C-4: These carbons will exhibit smaller ^2JCF and ^3JCF couplings, appearing as complex multiplets.
- Methylene Carbon (-CH₂OH): Expected around $\delta \approx 55\text{-}65$ ppm, it may show a small ^3JCF coupling to the F-2 atom.

^{19}F NMR Analysis: This is the most informative spectrum. All three fluorine atoms are chemically non-equivalent and will couple to each other and to the H-4 proton.

- F-6: Expected to be the most upfield signal. It will be split into a doublet of doublets due to coupling with F-5 (^3JFF , ortho) and F-2 (^4JFF , meta).
- F-2: Will appear as a doublet of doublets due to coupling with F-6 (^4JFF , meta) and F-5 (^3JFF , para).
- F-5: Will appear as a doublet of doublets due to coupling with F-6 (^3JFF , ortho) and F-2 (^3JFF , para). It will also exhibit a smaller coupling to the H-4 proton.

Predicted NMR Data Summary

Nucleus	Predicted δ (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
^1H			
H-4	8.0 - 8.5	ddd	$^3\text{JHF(H4-F5)} \approx 6-9$; $^4\text{JHF(H4-F2)} \approx 1-3$; $^4\text{JHF(H4-F6)} \approx 1-3$
-CH ₂ -	4.5 - 5.0	t (or d)	$^3\text{JHH} \approx 5-7$ (may show further splitting from F-2)
-OH	2.0 - 4.0	br s	-
^{13}C			
C-2	145 - 155	d	$^1\text{JCF} \approx 240-260$
C-3	120 - 130	m	-
C-4	135 - 145	m	-
C-5	140 - 150	d	$^1\text{JCF} \approx 250-270$
C-6	150 - 160	d	$^1\text{JCF} \approx 240-260$
-CH ₂ OH	55 - 65	t (from CD ₃ OD)	May show ^3JCF to F-2
^{19}F			
F-2	-90 to -110	dd	$^4\text{JFF(F2-F6)} \approx 15-20$; $^5\text{JFF(F2-F5)} \approx 5-10$
F-5	-140 to -160	ddd	$^3\text{JFF(F5-F6)} \approx 20-25$; $^5\text{JFF(F5-F2)} \approx 5-10$; $^3\text{JFH(F5-H4)} \approx 6-9$
F-6	-70 to -90	dd	$^3\text{JFF(F6-F5)} \approx 20-25$; $^4\text{JFF(F6-F2)} \approx 15-20$

Chemical shifts for ^1H and ^{13}C are referenced to TMS.

^{19}F shifts are

referenced to CFCl_3 .

[7] Predicted values are based on typical ranges for fluoropyridines.[2][6]

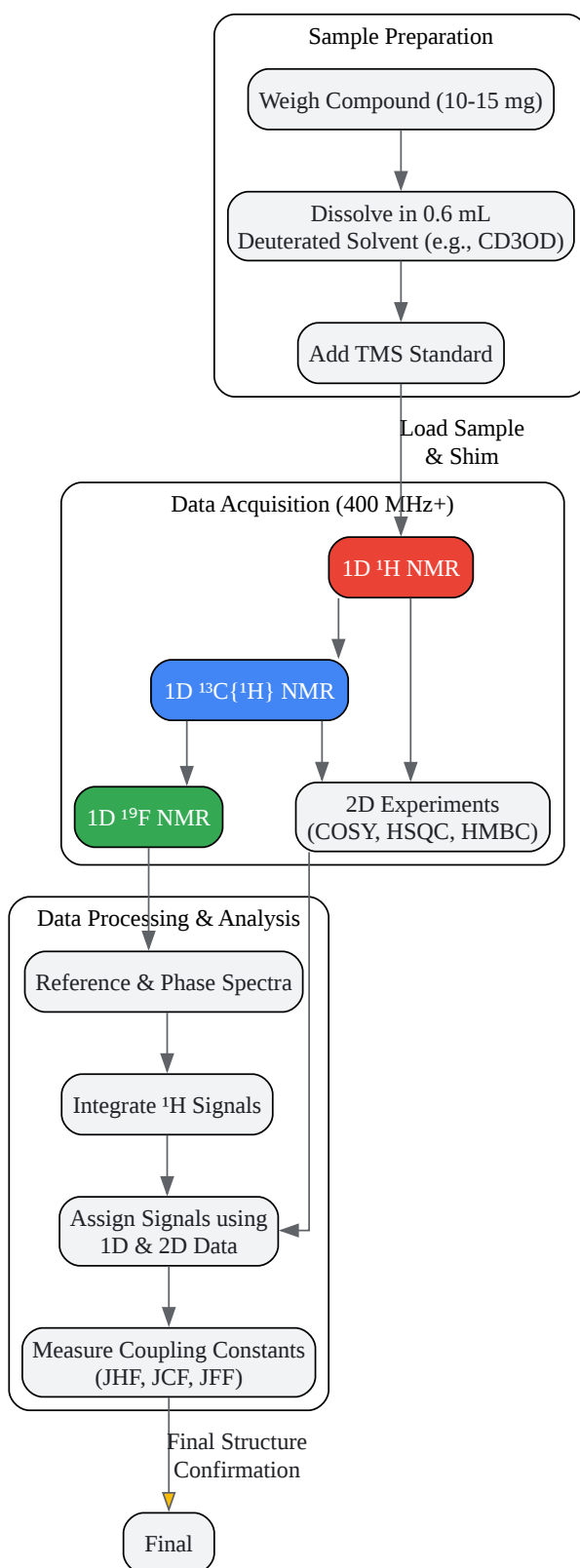
Experimental Protocol: NMR Data Acquisition

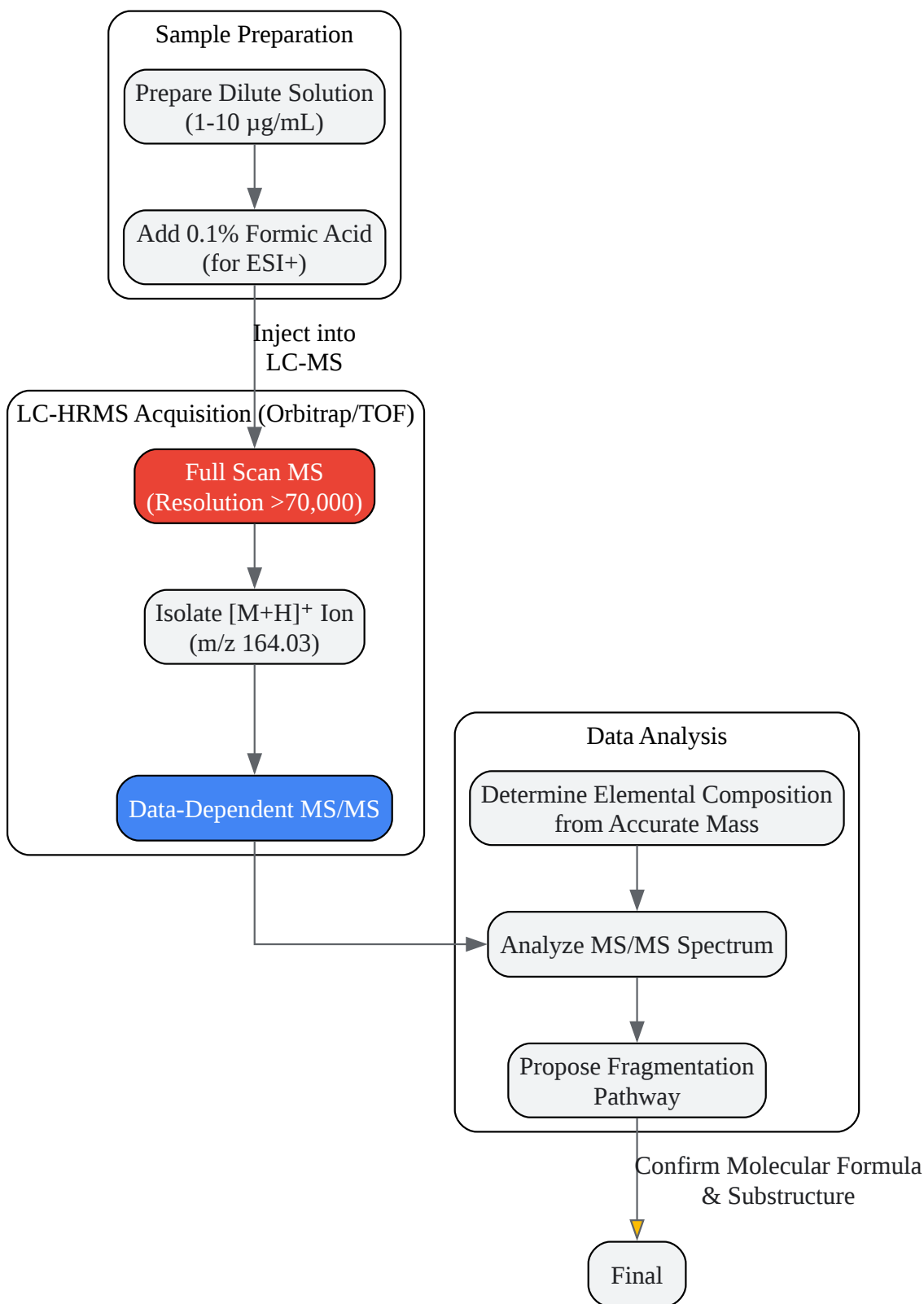
This protocol ensures a self-validating dataset through comprehensive 1D and 2D NMR experiments.

- Sample Preparation:
 - Accurately weigh 10-15 mg of **(2,5,6-Trifluoropyridin-3-yl)methanol**.
 - Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol- d_4 or DMSO- d_6) in a clean, dry NMR tube.[8][9] Methanol- d_4 is often a good choice as it can exchange with the -OH proton, simplifying the -CH₂- signal.
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR referencing ($\delta = 0.00$ ppm). For ^{19}F NMR, an external reference like CFCl_3 can be used, or the spectrometer can be referenced internally.
- Instrument Setup (e.g., Bruker 400 MHz Spectrometer):
 - Tune and match the probe for ^1H , ^{13}C , and ^{19}F nuclei.
 - Shim the magnetic field using the deuterium lock signal of the solvent to achieve optimal resolution.
 - Record spectra at a constant temperature (e.g., 298 K) to ensure chemical shift reproducibility.[10]
- Data Acquisition:
 - ^1H NMR: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio ($\text{S/N} > 100:1$ for the smallest peak).

- $^{13}\text{C}\{^1\text{H}\}$ NMR: Acquire a proton-decoupled ^{13}C spectrum.[\[11\]](#) A larger number of scans will be required due to the low natural abundance of ^{13}C .
- ^{19}F NMR: Acquire a standard 1D fluorine spectrum. This experiment is typically fast due to the high sensitivity of the ^{19}F nucleus.
- 2D Correlation Spectroscopy (COSY): Acquire a ^1H - ^1H COSY spectrum to confirm the coupling between the -OH and -CH₂- protons (if not exchanged).
- 2D Heteronuclear Correlation (HSQC/HMBC):
 - An HSQC spectrum will correlate directly bonded protons and carbons (e.g., -CH₂-).
 - An HMBC spectrum is crucial for assigning quaternary carbons and confirming long-range couplings. It will show correlations between protons and carbons over 2-3 bonds (e.g., H-4 to C-2, C-3, C-5, C-6; -CH₂- protons to C-2, C-3, C-4).

NMR Analysis Workflow Diagram





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Sources

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